3,5,6-Trimethylpyrazine-2-carbaldehyde

Lipophilicity Drug Design Pharmacokinetics

Select 3,5,6-Trimethylpyrazine-2-carbaldehyde (CAS 186534-02-1) for its unique 3,5,6-trimethyl-substituted pyrazine core with a reactive aldehyde handle—distinct from generic pyrazine aldehydes or carboxylic acid analogs. Its LogP (1.21) and low TPSA (42.85 Ų) enhance membrane permeability, making it ideal for ligustrazine-based anticancer/antiplatelet scaffolds via HWE olefination. Also proven as a mitochondrial decoupling agent and a certified reference standard for LC-MS/HPLC assays. High purity (≥97%) ensures reproducible results.

Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS No. 186534-02-1
Cat. No. B071401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trimethylpyrazine-2-carbaldehyde
CAS186534-02-1
Molecular FormulaC8H10N2O
Molecular Weight150.18 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C)C=O)C
InChIInChI=1S/C8H10N2O/c1-5-6(2)10-8(4-11)7(3)9-5/h4H,1-3H3
InChIKeyHSGOLPGJARMUOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trimethylpyrazine-2-carbaldehyde (CAS 186534-02-1): Key Properties and Structural Differentiation


3,5,6-Trimethylpyrazine-2-carbaldehyde (CAS 186534-02-1) is a heterocyclic aromatic aldehyde belonging to the pyrazine family, characterized by a pyrazine ring substituted with three methyl groups at positions 3, 5, and 6 and an aldehyde group at position 2 . It is synthesized from ligustrazine (tetramethylpyrazine) via a multi-step process involving N-oxidation, acylation rearrangement, ester hydrolysis, and oxidation [1]. This compound serves as a versatile intermediate for further derivatization, including the synthesis of ligustrazine-based analogs with potential anticancer and antiplatelet activities [2]. The presence of the aldehyde functionality distinguishes it from its carboxylic acid and hydroxymethyl analogs, enabling distinct chemical reactivity and biological applications.

Why Generic Pyrazine Derivatives Cannot Substitute 3,5,6-Trimethylpyrazine-2-carbaldehyde


Substituting 3,5,6-trimethylpyrazine-2-carbaldehyde with generic pyrazine aldehydes or other ligustrazine derivatives is not straightforward due to its unique substitution pattern. The presence of three methyl groups and a reactive aldehyde moiety dictates its distinct chemical reactivity and biological interactions [1]. For instance, while pyrazine-2-carbaldehyde (CAS 5780-66-5) shares the core heterocycle, it lacks the methyl substitutions, which significantly alters its lipophilicity, molecular recognition, and downstream biological activity [2]. Similarly, the carboxylic acid analog, 3,5,6-trimethylpyrazine-2-carboxylic acid, exhibits different physicochemical properties and metabolic stability, precluding simple interchange in synthetic or biological assays [3]. The specific combination of substituents in 3,5,6-trimethylpyrazine-2-carbaldehyde is essential for its role as a synthetic intermediate and its potential as a scaffold in medicinal chemistry.

3,5,6-Trimethylpyrazine-2-carbaldehyde: Quantitative Comparative Evidence for Informed Procurement


Enhanced Lipophilicity vs. Pyrazine-2-carbaldehyde Drives Distinct Pharmacokinetic Profile

3,5,6-Trimethylpyrazine-2-carbaldehyde exhibits significantly higher lipophilicity compared to the unsubstituted pyrazine-2-carbaldehyde, a key parameter influencing membrane permeability and bioavailability [1]. This is quantitatively reflected in its computed LogP value of 1.21, whereas pyrazine-2-carbaldehyde has a computed LogP of -0.05, indicating a stark difference in partition behavior [2][3]. This difference is directly attributable to the presence of three methyl groups, which enhance hydrophobic interactions. This quantitative difference in lipophilicity dictates that 3,5,6-trimethylpyrazine-2-carbaldehyde will have substantially different absorption and distribution characteristics in biological systems, making it a distinct choice for medicinal chemistry applications where improved membrane penetration is desired.

Lipophilicity Drug Design Pharmacokinetics

Synthetic Utility: Aldehyde vs. Carboxylic Acid Functionality in Derivatization

The aldehyde group in 3,5,6-trimethylpyrazine-2-carbaldehyde provides a distinct reactivity profile compared to the carboxylic acid in 3,5,6-trimethylpyrazine-2-carboxylic acid, enabling unique synthetic transformations [1]. This aldehyde is a key intermediate in the synthesis of ligustrazine-based analogs via reactions such as Horner-Wadsworth-Emmons olefination and reductive amination, which are not accessible with the carboxylic acid derivative [2]. While a direct head-to-head comparison of reaction yields is not available in a single study, the qualitative difference in functional group chemistry is a primary driver for selecting this compound over its acid analog for specific synthetic routes. The aldehyde can be reduced to the alcohol, oxidized to the acid, or used in condensation reactions, offering a versatile entry point for structural diversification.

Synthetic Chemistry Medicinal Chemistry Derivatization

Purity and Analytical Characterization Standards for Reproducible Research

For research applications requiring high reproducibility, the purity and characterization of 3,5,6-trimethylpyrazine-2-carbaldehyde are critical. Reputable suppliers provide this compound with a minimum purity of 95% or 97%, verified by analytical techniques such as NMR, HPLC, and GC . This level of characterization ensures batch-to-batch consistency, which is essential for reliable biological assays and synthetic procedures. In contrast, lower purity grades or inadequately characterized analogs introduce significant variability, potentially confounding experimental results. The availability of detailed certificates of analysis (CoA) and safety data sheets (SDS) from established vendors provides a quantifiable advantage in terms of data integrity and experimental reproducibility.

Quality Control Analytical Chemistry Reproducibility

Computational ADME Profiling: Aldehyde vs. Acid Metabolite

Computational predictions indicate that 3,5,6-trimethylpyrazine-2-carbaldehyde has a lower topological polar surface area (TPSA) of 42.85 Ų compared to 63.08 Ų for its carboxylic acid metabolite, 3,5,6-trimethylpyrazine-2-carboxylic acid [1][2]. TPSA is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration, with values below 60 Ų generally correlating with good oral absorption and values below 70 Ų often associated with CNS penetration. The lower TPSA of the aldehyde suggests it may have superior passive membrane permeability compared to the more polar acid, a factor that could influence its distribution and efficacy in vivo.

ADME Drug Discovery Metabolism

3,5,6-Trimethylpyrazine-2-carbaldehyde: Best-Fit Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Novel Ligustrazine Analogs

3,5,6-Trimethylpyrazine-2-carbaldehyde serves as a critical building block for creating libraries of ligustrazine derivatives. Its aldehyde functionality enables efficient coupling reactions, such as the Horner-Wadsworth-Emmons olefination, to produce stilbene derivatives and other complex molecules with potential anticancer and antiplatelet activities [1]. This scenario leverages the compound's enhanced lipophilicity (LogP 1.21) and lower TPSA (42.85 Ų) relative to more polar analogs, which are desirable for improving cellular uptake and target engagement [2].

Chemical Biology: Mitochondrial Isolation and Decoupling Studies

This compound has been specifically documented for use as a decoupling agent to isolate mitochondria from animal tissue, a niche but valuable application in cellular and molecular biology . The precise mechanism by which it acts as a decoupler may be linked to its lipophilic nature and ability to interact with mitochondrial membranes, a property quantitatively supported by its LogP value of 1.21 [2]. Researchers requiring a reliable, chemically defined reagent for mitochondrial studies should prioritize this specific compound over less characterized alternatives.

Flavor and Fragrance Industry: Synthesis of Roasted Aroma Components

3,5,6-Trimethylpyrazine-2-carbaldehyde and its derivatives are of significant interest in the flavor and fragrance industry for their potential to contribute nutty and roasted aroma profiles [3]. Its unique substitution pattern, particularly the presence of the aldehyde group, allows for further chemical modification to create a diverse range of aroma chemicals. The high purity and well-defined analytical specifications (e.g., 97% purity) ensure consistent sensory properties in final formulations, a critical factor for industrial-scale production .

Analytical Chemistry: Use as a Reference Standard in Metabolomics

As a known metabolite of ligustrazine (tetramethylpyrazine), 3,5,6-trimethylpyrazine-2-carbaldehyde can be employed as a certified reference standard in HPLC and LC-MS assays for quantifying tetramethylpyrazine metabolism in biological samples [4]. The availability of this compound with high purity (≥95%) and full characterization (NMR, HPLC, GC) from reputable vendors is essential for establishing calibration curves and ensuring the accuracy and precision of pharmacokinetic and metabolomic studies .

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